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Compound of Interest

Compound Name: Mercury phosphate

Cat. No.: B083786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of

mercury sodium phosphate (HgNaPO₄). The following sections detail the crystallographic data,

experimental protocols for its synthesis and analysis, and a visual representation of the

experimental workflow. This information is crucial for understanding the material's fundamental

properties and exploring its potential applications.

Crystallographic Data Summary
The crystal structure of mercury sodium phosphate has been determined to be orthorhombic.

[1] The key crystallographic and atomic positional data are summarized in the tables below,

derived from a full-matrix least-squares refinement of X-ray diffraction data.[1]

Table 1: Crystal Data and Structure Refinement for
HgNaPO₄
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Parameter Value

Crystal System Orthorhombic

Space Group Cmcm

Unit Cell Dimensions a = 5.883 (1) Å

b = 9.401 (3) Å

c = 6.448 (1) Å

Volume 356.5 (2) Å³

Z 4

Refinement Method Full-matrix least-squares

R-factor 0.054

Number of Reflections 722

Table 2: Atomic Coordinates and Equivalent Isotropic
Displacement Parameters for HgNaPO₄

Atom
Wyckoff
position

x y z Beq (Å²)

Hg 4(c) 0 0.4079 (1) 1/4 1.14 (1)

Na 4(b) 0 1/2 0 1.39 (5)

P 4(a) 0 0 0 0.69 (4)

O(1) 8(f) 0 0.0931 (7) 0.211 (1) 1.13 (8)

O(2) 8(g) 0.250 (1) 0.871 (1) 1/4 1.05 (8)

Table 3: Selected Bond Lengths and Angles in HgNaPO₄
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Bond Length (Å) Angle Angle (°)

P-O(1) 1.554 (7) O(1)-P-O(1) 108.0 (4)

P-O(2) 1.539 (7) O(1)-P-O(2) 109.9 (3)

Mean P-O 1.546 O(2)-P-O(2) 110.1 (5)

Hg-O(1) 2.084 (7) O(1)-Hg-O(1) 151.6 (2)

Hg-O(2) 2.559 (7) O(2)-Hg-O(2) 70.3 (2)

Mean Hg-O 2.321

Na-O(1) 2.358 (8)

Na-O(2) 2.406 (7)

Mean Na-O 2.390

Experimental Protocols
The synthesis and structural analysis of mercury sodium phosphate single crystals were

conducted following specific methodologies.

Synthesis of HgNaPO₄ Single Crystals
Single crystals of HgNaPO₄ were prepared via a hydrothermal reaction.[1]

Materials:

Mercury(II) nitrate (Hg(NO₃)₂)

Disodium hydrogen phosphate (Na₂HPO₄)

Sodium hydroxide (NaOH) solution

Procedure:

A mixture of mercury(II) nitrate, disodium hydrogen phosphate, and a sodium hydroxide

solution was prepared.
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The initial pH of the solution was adjusted to a range of 6-8.

The mixture was sealed in a suitable hydrothermal reaction vessel.

The vessel was heated to and maintained at a temperature of 473 K for a period of two

weeks.[1]

After the reaction period, the vessel was cooled, and colorless, transparent, hexagonal

prism-shaped crystals of HgNaPO₄ were harvested.

X-ray Diffraction Analysis
The crystal structure was determined using single-crystal X-ray diffraction.

Instrumentation:

A four-circle single-crystal X-ray diffractometer.

Procedure:

A suitable single crystal of HgNaPO₄ was selected and mounted on the goniometer head of

the diffractometer.

The crystal was irradiated with Mo Kα radiation (λ = 0.7107 Å).

Intensity data were collected over a hemisphere of the reciprocal space.

The collected reflection data were then corrected for Lorentz and polarization effects.

The structure was solved using Patterson and Fourier methods.

A full-matrix least-squares refinement was performed to refine the atomic positions and

thermal parameters, which converged to a final R-factor of 0.054 for 722 independent

reflections.[1]

Visualizations
The following diagram illustrates the experimental workflow for the crystal structure analysis of

mercury sodium phosphate.
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Experimental workflow for HgNaPO₄ crystal structure analysis.
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Structural Insights
The structure of HgNaPO₄ is analogous to that of olivine, with some key differences in the

arrangement of the PO₄ tetrahedra.[1] The phosphate tetrahedron is nearly regular.[1] The

mercury atom is coordinated to four oxygen atoms, forming a significantly distorted HgO₄

tetrahedron.[1] The Hg-O(1) bond length of 2.084 Å is notably short, indicating a covalent

character.[1] The sodium atom is octahedrally coordinated by six oxygen atoms, and these

NaO₆ octahedra share edges to form ribbons along the[1] direction.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.iucr.org [journals.iucr.org]

To cite this document: BenchChem. [Unraveling the Crystal Structure of Mercury Sodium
Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083786#mercury-sodium-phosphate-crystal-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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